molecular formula C10H9FO3 B2623696 4-Cyclopropoxy-2-fluorobenzoic acid CAS No. 1243385-58-1

4-Cyclopropoxy-2-fluorobenzoic acid

Cat. No.: B2623696
CAS No.: 1243385-58-1
M. Wt: 196.177
InChI Key: NAXSVFHXURMMGS-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.177. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxy-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c11-9-5-7(14-6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXSVFHXURMMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules, a process known as fluorination, is a cornerstone of modern chemical synthesis. numberanalytics.com Fluorine's high electronegativity and small atomic size profoundly influence the physical, chemical, and biological properties of the resulting compounds. numberanalytics.comlew.ro The carbon-fluorine bond is the strongest in organic chemistry, lending exceptional thermal and oxidative stability to fluorinated molecules. lew.ronih.gov

In medicinal chemistry, the strategic placement of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. lew.ro This can lead to improved efficacy, a longer half-life, and better bioavailability. youtube.com Consequently, a significant percentage of modern pharmaceuticals contain fluorine. lew.ro Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, agrochemicals, and other industrial products. numberanalytics.comyoutube.com

Overview of Cyclopropyl Ether Motifs in Chemical Structures

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a highly strained moiety due to its 60° bond angles. wikipedia.org This strain contributes to its unique electronic properties, allowing it to act as a good donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org When incorporated into an ether linkage, the cyclopropyl ether motif (C₃H₅O-) introduces a distinctive structural and electronic element into a molecule.

While less common than other alkyl ethers, the presence of a cyclopropyl ether can influence a molecule's conformation and reactivity. The compact nature of the cyclopropyl ring can also play a role in how a molecule interacts with biological targets.

Contextualizing Benzoic Acid Derivatives As Versatile Synthetic Intermediates

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. nih.govijcrt.org The carboxylic acid group is readily converted into a wide array of other functional groups, making benzoic acid derivatives highly versatile intermediates for creating more complex molecules. sci-hub.se They are precursors to a vast range of products, including pharmaceuticals, agrochemicals, dyes, and food preservatives. ijcrt.orgresearchgate.net

The aromatic ring of benzoic acid can be substituted with various functional groups, further expanding its synthetic utility. researchgate.net These substitutions can modulate the electronic properties and reactivity of the entire molecule, allowing for fine-tuning of its characteristics for specific applications. researchgate.net For instance, halogenated benzoic acid derivatives are important precursors for many pharmaceutical and agrochemical products. researchgate.net

Defining the Research Scope for 4 Cyclopropoxy 2 Fluorobenzoic Acid

Precursor Synthesis and Functional Group Interconversions

The construction of this compound often begins with simpler, commercially available precursors. The synthesis involves a sequence of reactions to introduce each functional group onto the aromatic ring. The order of these transformations is critical to avoid unwanted side reactions and to ensure high yields.

Strategies for Introducing the Fluorine Atom

The fluorine atom is a crucial component of the target molecule, and its introduction onto the benzene (B151609) ring can be achieved through several established methods.

One common strategy involves the use of fluorinated precursors, such as 2,4-difluorobenzoic acid. chemicalbook.com In this approach, one of the fluorine atoms is later displaced to introduce another functional group, while the other remains in the desired position.

Another classic method is the Balz-Schiemann reaction , which involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410). While effective, this method requires the synthesis of the corresponding amino-substituted benzoic acid precursor.

Direct fluorination of benzoic acid derivatives using electrophilic fluorinating agents is also a potential route, though it can sometimes suffer from a lack of regioselectivity. semanticscholar.org A more controlled approach involves the nucleophilic substitution of a well-positioned leaving group, such as a nitro group, on an activated aromatic ring. For instance, an electron-deficient arene with a nitro group can undergo nucleophilic aromatic substitution with a fluoride source. acs.org

Methods for Constructing the Cyclopropoxy Moiety

The formation of the aryl cyclopropyl ether linkage is a key step in the synthesis. This can be accomplished through several methods, most of which involve the reaction of a phenol (B47542) with a cyclopropyl-containing reagent.

A primary precursor for this transformation is 4-hydroxy-2-fluorobenzoic acid . This intermediate can be synthesized from 2,4-difluorobenzoic acid by reacting it with sodium hydroxide (B78521) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com

Once the phenolic precursor is obtained, the cyclopropoxy group can be introduced via the Williamson ether synthesis . byjus.comwikipedia.orgmasterorganicchemistry.com This classic SN2 reaction involves the deprotonation of the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropyl derivative, such as cyclopropyl bromide. byjus.comwikipedia.org

Reactant 1Reactant 2BaseSolventGeneral Conditions
4-Hydroxy-2-fluorobenzoic acidCyclopropyl bromideNaH, K₂CO₃DMF, AcetonitrileRoom temperature to moderate heating

Another powerful method is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In a variation applicable here, a phenol (like 4-hydroxy-2-fluorobenzoic acid) can be coupled with a cyclopropyl halide in the presence of a copper catalyst and a base. wikipedia.org Modern Ullmann-type reactions often use soluble copper catalysts with specific ligands to improve yields and reaction conditions. organic-chemistry.orgarkat-usa.org

Carboxylic Acid Group Formation and Modification

The carboxylic acid functional group is often present in the starting material or can be introduced through various transformations.

One of the most common methods is the oxidation of an alkyl group on the benzene ring. google.com For example, a precursor like 4-cyclopropoxy-2-fluoro-1-methylbenzene (B15518684) (4-cyclopropoxy-2-fluorotoluene) can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to yield the corresponding benzoic acid. youtube.com

Alternatively, the carboxylic acid can be formed through the carboxylation of a Grignard reagent . This involves converting an aryl halide (e.g., 4-cyclopropoxy-2-fluoro-1-bromobenzene) into an arylmagnesium halide, which then reacts with carbon dioxide followed by an acidic workup to produce the carboxylic acid. youtube.com

Another route is the hydrolysis of a nitrile . An aryl halide can be converted to a nitrile (cyanobenzene derivative) via a Rosenmund–von Braun reaction (using CuCN) or a palladium-catalyzed cyanation. The nitrile group is then hydrolyzed under acidic or basic conditions to afford the carboxylic acid. youtube.comorganic-chemistry.org

Modern Approaches to Aromatic Substitutions and Coupling Reactions

Modern synthetic chemistry offers more direct and efficient routes to molecules like this compound, primarily through advanced substitution and coupling strategies.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool for forming the target molecule, especially when starting with a di-substituted precursor. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. organic-chemistry.org

In a plausible synthetic route to this compound, a starting material like 2,4-difluorobenzoic acid can be used. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at the 1-position and the fluorine at the 2-position.

The reaction involves treating 2,4-difluorobenzoic acid with sodium cyclopropoxide (the nucleophile, formed by reacting cyclopropanol (B106826) with a strong base like sodium hydride). The cyclopropoxide ion preferentially displaces the fluorine atom at the para-position due to favorable resonance stabilization of the negative charge in the Meisenheimer intermediate. organic-chemistry.org

SubstrateNucleophileKey FeaturesProduct
2,4-Difluorobenzoic acidSodium cyclopropoxideElectron-withdrawing groups (COOH, F) activate the ring. Substitution occurs para to the COOH group.This compound

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Cyclopropane Linkages

Transition-metal catalysis provides highly efficient methods for forming C-O bonds, which are central to constructing the cyclopropoxy moiety.

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a palladium-catalyzed method to couple alcohols with aryl halides. wikipedia.orgjk-sci.com In this context, 4-bromo-2-fluorobenzoic acid could be coupled with cyclopropanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. wuxiapptec.comnih.gov

Similarly, modern Ullmann-type C-O coupling reactions offer an alternative. These reactions are copper-catalyzed and have seen significant improvements with the development of new ligands that allow for milder reaction conditions and broader substrate scope compared to the harsh conditions of traditional Ullmann condensations. wikipedia.orgmdpi.com A reaction between 4-bromo- or 4-iodo-2-fluorobenzoic acid and cyclopropanol could be facilitated by a copper(I) catalyst in the presence of a ligand and a base.

Reaction NameCatalystReactant 1Reactant 2General Outcome
Buchwald-Hartwig C-O CouplingPalladium(0) with phosphine ligands4-Bromo-2-fluorobenzoic acidCyclopropanolForms the aryl-ether C-O bond. wikipedia.orgjk-sci.com
Ullmann C-O CouplingCopper(I) with various ligands4-Iodo-2-fluorobenzoic acidCyclopropanolAlso forms the aryl-ether C-O bond, often under different conditions. wikipedia.org
Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction used to create carbon-carbon bonds between an organoborane and an organic halide or triflate under basic conditions. libretexts.orgyoutube.com The general catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoborane species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

While typically employed for C-C bond formation, its application in constructing the C-O bond of the target molecule is less direct than other methods. However, Suzuki coupling could be instrumental in synthesizing a key precursor. For instance, a suitably substituted fluorobenzoic acid derivative could be coupled with a cyclopropylboronic acid, though this would form a C-C bond rather than the desired ether linkage. The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. youtube.com

Table 1: Key Components of a Typical Suzuki-Miyaura Coupling Reaction

Component Example Role
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Palladacycles libretexts.org Facilitates the cross-coupling cycle.
Organoborane Arylboronic acid, Boronic ester youtube.com Provides one of the carbon fragments for the new bond.
Organic Halide Aryl bromide, Aryl iodide, Aryl triflate Provides the other carbon fragment for the new bond.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃ youtube.com Activates the organoborane for transmetalation.

| Solvent | Toluene, THF, Water/Organic mixtures libretexts.org | Solubilizes reactants and facilitates the reaction. |

Copper-Mediated Aryl-Oxygen Bond Formations (e.g., Ullmann-type)

A more direct and historically significant method for forming the aryl-oxygen bond in this compound is the Ullmann-type condensation. wikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. organic-chemistry.orgwikipedia.org In this specific synthesis, the reaction would occur between a 4-halo-2-fluorobenzoic acid derivative (e.g., 4-bromo- or 4-iodo-2-fluorobenzoic acid) and cyclopropanol.

The traditional Ullmann reaction often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions. These improved methods often use soluble copper salts (CuI, Cu(OAc)₂) and may employ ligands like phenanthrolines or amino acids to facilitate the reaction. wikipedia.orgwikipedia.org Recent developments have even demonstrated efficient ligand-free, copper-catalyzed Ullmann-type C-O bond formation in more environmentally benign solvents. nih.gov

The mechanism is believed to involve the formation of a copper(I) alkoxide from the alcohol and base, which then reacts with the aryl halide. wikipedia.org

Table 2: Typical Conditions for Ullmann-Type C-O Coupling

Parameter Condition Purpose
Aryl Halide 4-Bromo-2-fluorobenzoic acid or its ester Aromatic substrate.
Alcohol Cyclopropanol Source of the cyclopropoxy group.
Catalyst CuI, Cu₂O, Cu(OAc)₂ (5-10 mol%) Catalyzes the C-O bond formation. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Deprotonates the alcohol.
Solvent DMF, NMP, Dioxane, Toluene High-boiling polar solvents are common. wikipedia.org

| Temperature | 80-150 °C | Provides activation energy for the reaction. nih.gov |

Regioselective Synthesis Challenges and Solutions

A primary challenge in synthesizing this compound is achieving the correct regiochemistry—that is, ensuring the cyclopropoxy, fluoro, and carboxylic acid groups are in the precise 4, 2, and 1 positions on the benzene ring, respectively.

The most effective solution to this challenge is to employ a starting material where the relative positions of at least two key functional groups are already established. By starting with a pre-functionalized aromatic ring, the synthesis becomes a matter of converting these existing groups into the desired ones, rather than attempting to introduce them onto a bare ring where multiple isomers could form.

For example, using 4-bromo-2-fluorobenzoic acid chemicalbook.comossila.com as a starting material fixes the positions of the halogen and the fluorine relative to the carboxylic acid. A subsequent Ullmann coupling with cyclopropanol will selectively form the ether at the 4-position, displacing the bromine and yielding the target molecule with the correct substitution pattern. An alternative regioselective route would involve the O-alkylation (e.g., Williamson ether synthesis) of 2-fluoro-4-hydroxybenzoic acid with a suitable cyclopropyl halide. This approach also guarantees the correct placement of all substituents.

Table 3: Starting Materials for Regiocontrolled Synthesis

Starting Material Subsequent Key Reaction Advantage
4-Bromo-2-fluorobenzoic acid Ullmann C-O Coupling The positions of F and COOH are pre-defined, directing the cyclopropoxy group to the 4-position.
2-Fluoro-4-hydroxybenzoic acid Williamson Ether Synthesis The positions of F, OH, and COOH are fixed, ensuring regioselective alkylation on the hydroxyl group.

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy use, and employ safer substances. mdpi.comcarlroth.com

Catalyst Selection and Optimization for Sustainability

The choice of catalyst is a cornerstone of green synthesis. Catalytic reactions are preferred over stoichiometric ones because they reduce waste by being regenerated and reused. carlroth.com

Palladium vs. Copper: While palladium is highly effective for cross-coupling, it is a precious, low-abundance, and costly metal. Copper, being more abundant and less toxic, presents a more sustainable alternative for reactions like the Ullmann coupling. wikipedia.org

Ligand Optimization: The ligands used to stabilize and activate metal catalysts can be complex and expensive. A key green objective is the development of ligand-free catalytic systems, which simplify purification and reduce cost. nih.gov

Catalyst Efficiency: Research focuses on developing highly active catalysts, such as palladacycles, that are stable and can be used at very low loadings (low turnover numbers), minimizing the amount of metal required and residual metal in the final product. libretexts.org

Solvent Minimization and Alternative Media

Traditional organic synthesis often relies on large volumes of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Green chemistry promotes the reduction or replacement of these solvents.

Solvent-Free Reactions: Performing reactions neat (without any solvent) is an ideal scenario, as it completely eliminates solvent waste. rsc.org Mechanochemistry, where reactions are induced by grinding, is one such solvent-free technique. mdpi.com

Alternative Solvents: When a solvent is necessary, greener alternatives are sought. Water is an ideal green solvent, and some coupling reactions like the Suzuki coupling can be performed in aqueous conditions. libretexts.org Other alternatives include deep eutectic solvents (DES), which are biodegradable and have low volatility, and have been used successfully in Ullmann-type reactions. nih.gov

Atom Economy and Reaction Efficiency Considerations

Introduced by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnumberanalytics.com An ideal reaction would have a 100% atom economy.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Addition and rearrangement reactions are highly atom-economical. numberanalytics.com In contrast, substitution and elimination reactions, including the Ullmann coupling, generate stoichiometric byproducts, which lowers their atom economy. For the Ullmann synthesis of this compound from 4-bromo-2-fluorobenzoic acid and cyclopropanol, the atoms in the leaving group (bromine) and the base used for deprotonation contribute to waste rather than the final product. rsc.org

Table 4: Analysis of Atom Economy in a Hypothetical Ullmann Reaction

Reactants Desired Product Byproducts Atom Economy

Novel Synthetic Pathways and Reaction Development

The development of novel synthetic pathways is driven by the need for more efficient, selective, and environmentally benign chemical processes. For a molecule with the structural complexity of this compound, which features a cyclopropoxy group, a fluorine substituent, and a carboxylic acid on a benzene ring, modern synthetic techniques hold significant promise.

Photochemical and Electrochemical Synthetic Strategies

Photochemical and electrochemical methods offer unique activation modes for chemical reactions, often enabling transformations that are difficult to achieve through conventional thermal methods.

Photochemical Approaches:

Visible-light photocatalysis has emerged as a powerful tool for the construction of C-C and C-O bonds. The formation of the cyclopropane (B1198618) ring in the target molecule could potentially be achieved through a photochemical [2+1] cycloaddition. For instance, visible light-induced reactions of acylsilanes with tethered alkenes can lead to the formation of bicyclic systems, demonstrating the feasibility of light-mediated cyclopropanation. researchgate.net Another approach could involve the photochemical cyclopropylcarbinyl–homoallyl rearrangement of 2-arylcyclopropylcarbinyl acetates to furnish related homoallyl acetates. nih.gov

The introduction of the cyclopropoxy group onto the aromatic ring could also be envisioned through a photocatalytic C-O coupling reaction. While direct examples for cyclopropoxyarenes are scarce, the general principles of photocatalytic cross-couplings are well-established.

Electrochemical Strategies:

Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, driven by an electric current. The fluorination of the benzoic acid scaffold is a key step that could be amenable to an electrochemical approach. Selective electrochemical fluorination has been demonstrated for various organic compounds, often using fluoride salts in aprotic solvents. rsc.org This method avoids the use of harsh and hazardous fluorinating reagents.

Furthermore, the carboxylation of the aromatic ring could be achieved electrochemically. The electrochemical carboxylation of α-fluoroalkyl cyclopropanes with CO2 has been reported to yield mono- or difluoropentenoic acids, showcasing the potential for simultaneous C-F and C-C bond cleavage and C-C bond formation. bath.ac.uk Palladium-catalyzed electrochemical carboxylation of aromatic C-H bonds with CO2 has also been demonstrated, offering a direct route to benzoic acid derivatives. acs.org

A potential electrochemical route to a precursor of this compound is the electrochemical reduction of fluorinated aromatic carboxylic acids. researchgate.net

The following table provides representative data for electrochemical functionalization reactions that could be adapted for the synthesis of this compound.

Substrate TypeReaction TypeElectrode MaterialYield (%)Reference
1,3-BenzodioxolesDehydrogenative FunctionalizationBoron-Doped Diamondup to 60 acs.org
α-Fluoroalkyl CyclopropanesDefluorinative CarboxylationNot specifiedHigh bath.ac.uk
Aromatic C-H BondsPd(II)-catalyzed CarboxylationNot specifiedHigh acs.org
Fluorinated Aromatic Carboxylic AcidsReductionNot specifiedNot specified researchgate.net

Flow Chemistry Applications for Enhanced Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a microreactor or a larger flow system. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability.

The synthesis of substituted benzoic acids has been successfully demonstrated in continuous flow systems. For example, the alkylation of para-substituted benzoic acids has been studied in a continuous flow microfluidic reactor, allowing for precise control over reaction kinetics. acs.org A two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has also been reported, highlighting the applicability of this technology to the synthesis of fluorinated aromatics. researchgate.net

A key transformation in the synthesis of this compound is the formation of the ether linkage of the cyclopropoxy group, which is often achieved via the Williamson ether synthesis. This classic SN2 reaction between an alkoxide and an alkyl halide is well-suited for implementation in a flow reactor, which can improve reaction times and yields. plos.orgresearchgate.netacs.orgnih.govutdallas.edurochester.edutandfonline.com

The synthesis of N-succinimidyl 4-[18F]fluorobenzoate, a related compound, has been achieved in a continuous-flow system using a single microfluidic chip, demonstrating the potential for multi-step syntheses in an automated fashion. nih.govacs.org This approach could be adapted for the synthesis of this compound, potentially telescoping several reaction steps into a single, continuous process.

The table below summarizes data from representative flow chemistry applications relevant to the synthesis of the target molecule.

Reaction TypeSubstrateProductResidence TimeYield (%)Reference
Three-step synthesis4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflateN-succinimidyl 4-[18F]fluorobenzoate6.5 min64 nih.govacs.org
Alkylationpara-substituted benzoic acidsEstersVariableHigh acs.org
Two-step synthesisNot specified2,4,5-trifluorobenzoic acidNot specifiedHigh researchgate.net
Synthesis of ImidazopyridinesKetone and ethyl glyoxalateImidazopyridines25 min76-85

Enzymatic and Biocatalytic Approaches

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for green and sustainable chemical synthesis. Biocatalytic methods are being increasingly explored for the synthesis of complex pharmaceutical intermediates.

Enzymatic Cyclopropanation:

The formation of the cyclopropane ring is a challenging transformation that can be addressed using enzymatic catalysis. Engineered enzymes, particularly heme proteins like cytochrome P450s and myoglobins, have been shown to catalyze cyclopropanation reactions with high stereoselectivity. These enzymes typically utilize a diazo compound as a carbene precursor to react with an alkene. While direct enzymatic cyclopropanation of a pre-formed aromatic ether might be challenging, an alternative strategy could involve the enzymatic cyclopropanation of a suitable alkene precursor, followed by the formation of the aromatic ring or introduction of the other substituents.

Biocatalytic Fluorination and Functionalization:

The introduction of the fluorine atom and the carboxylic acid group onto the aromatic ring can also be achieved through biocatalytic means. Flavin-dependent halogenases are enzymes that can catalyze the selective halogenation of electron-rich aromatic compounds. While their natural function is typically chlorination or bromination, enzyme engineering efforts are underway to expand their substrate scope and reactivity towards fluorination.

Benzoate dioxygenase is an enzyme that can dihydroxylate benzoic acids in a dearomative process. The oxidation of 4-fluorobenzoic acid by this enzyme has been shown to produce an enantiopure diol, which can be further elaborated into highly oxygenated building blocks. researchgate.net This demonstrates the potential of biocatalysis to introduce functionality onto the fluorinated benzoic acid core.

The following table presents data from relevant enzymatic reactions, illustrating the potential for biocatalytic synthesis of key structural motifs found in this compound.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical modifications, allowing for the synthesis of numerous derivatives.

Esterification and Amidation Reactions

Esterification: this compound can undergo esterification with alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven process typically utilizes an excess of the alcohol to favor the formation of the corresponding ester. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com For fluorinated aromatic carboxylic acids, heterogeneous catalysts like UiO-66-NH₂ have also been employed to facilitate esterification with methanol. rsc.org The reaction proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. libretexts.org This acid chloride can then readily react with ammonia (B1221849) or primary/secondary amines to yield the corresponding amide. libretexts.org Direct reaction with an amine is also possible, often facilitated by coupling agents that activate the carboxylic acid. A general method for synthesizing amides from 4-fluorobenzoic acid derivatives involves reacting them with anilines in the presence of a base like sodium carbonate. globalscientificjournal.com

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids can be challenging. However, for certain substituted benzoic acids, this reaction can be induced under specific conditions. For instance, the decarboxylation of some aminobenzoic acids has been studied in acidic aqueous solutions. researchgate.net In the context of fluorinated benzoic acids, the decarboxylation of 3,4,6-trifluorophthalic anhydride (B1165640) to 2,4,5-trifluorobenzoic acid can be achieved in a polar aprotic solvent, with the reaction being favored by a copper catalyst. epo.org It is important to note that the stability of the aromatic ring and the presence of other substituents significantly influence the feasibility and outcome of decarboxylation reactions. For cyclopropane carboxylic acids, thermal decarboxylation can proceed through ring-opening mechanisms. arkat-usa.org

Acid Halide Formation and Reactivity

The carboxylic acid functionality of this compound can be readily converted into an acid halide, most commonly an acid chloride. This transformation is typically accomplished by reacting the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for the corresponding acid bromide. libretexts.orglibretexts.org The conversion to an acid halide significantly increases the reactivity of the carboxyl group.

Acid halides are versatile intermediates that can be converted into a wide range of other functional groups through nucleophilic acyl substitution. libretexts.org For example, they react with:

Water to hydrolyze back to the carboxylic acid. libretexts.org

Alcohols to form esters. libretexts.org

Ammonia, primary, and secondary amines to produce amides. libretexts.org

Carboxylate anions to yield acid anhydrides. libretexts.org

Reactions at the Fluorinated Aromatic Ring

The fluorine atom and the cyclopropoxy group on the aromatic ring influence its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution at Other Positions

While the fluorine atom itself can be a site for nucleophilic aromatic substitution (SNAᵣ), substitution at other positions on the ring is also a consideration. The feasibility of such reactions depends on the presence of strongly electron-withdrawing groups and the nature of the nucleophile. masterorganicchemistry.comchemistrysteps.com In general, SNAᵣ reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of electron-withdrawing groups helps to stabilize this negatively charged intermediate. youtube.com In some cases, nucleophilic aromatic substitution can occur on unactivated fluoroarenes through methods like organic photoredox catalysis. nih.gov Research has also shown that unprotected ortho-fluoro or methoxy (B1213986) benzoic acids can undergo nucleophilic aromatic substitution with organolithium or Grignard reagents. researchgate.net

Halogen Dance and Related Rearrangements

The halogen dance is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This rearrangement is typically initiated by deprotonation of the aromatic ring by a strong base, followed by a series of halogen-metal exchange steps that ultimately lead to the thermodynamically most stable aryl anion. wikipedia.orgresearchgate.net The driving force is the formation of a more stabilized carbanion. wikipedia.org

However, the halogen dance is generally restricted to heavier halogens like bromine and iodine. Fluorine and chlorine atoms are typically unable to migrate under standard halogen dance conditions due to the high strength of the carbon-fluorine bond and the instability of the corresponding fluoride anion as a leaving group. researchgate.net Therefore, a classical halogen dance involving the migration of the fluorine atom on the this compound ring is considered highly unlikely.

While a true halogen dance is not anticipated, other base-catalyzed rearrangements could potentially occur. Strong basic conditions could induce rearrangements related to the carboxylic acid group or other functionalities. For instance, treatment of certain α-halogenated ketones with base can lead to the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate. msu.edu Although not directly applicable to this compound itself, this illustrates the types of complex rearrangements that can be initiated by base. Other base-catalyzed reactions might involve proton abstraction from the aromatic ring, leading to intermediates that could be trapped by electrophiles, although this falls outside the scope of a rearrangement. rsc.orgrsc.org

Transformations of the Cyclopropoxy Group

Ring-Opening Reactions of the Cyclopropyl Moiety

The cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.govlibretexts.org The cyclopropyl group can exhibit electronic properties similar to a double bond, allowing it to participate in reactions not typical for other alkanes. stackexchange.com In the context of this compound, the cyclopropane ring is activated by the adjacent oxygen atom (a donor) and the electron-withdrawing aromatic ring (an acceptor), creating a "donor-acceptor" cyclopropane system. Such systems are particularly prone to nucleophilic ring-opening. nih.gov

These ring-opening reactions can be initiated by:

Acids: Protonation can facilitate the cleavage of a C-C bond in the cyclopropane ring. researchgate.net

Transition Metals: Catalysts based on palladium, nickel, or copper can mediate the ring-opening and subsequent cross-coupling reactions. acs.orgnih.govrsc.org For example, aryl cyclopropyl ketones undergo palladium-catalyzed ring-opening to form α,β-unsaturated ketones. rsc.org

Radical Initiators: Radical-mediated pathways can also lead to the opening of the cyclopropane ring. nih.gov

The regioselectivity of the ring-opening is influenced by the substituents on the ring and the reaction conditions. In donor-acceptor cyclopropanes, cleavage often occurs at the bond between the carbon bearing the donor group and one of the other ring carbons.

Stereochemical Considerations in Cyclopropane Transformations

For instance, electrophilic ring-opening by a deuterium (B1214612) ion (D+) on substituted cyclopropanes has been shown to proceed through an unsymmetrical, corner-protonated intermediate, with the stereochemical outcome depending on the specific substrate. acs.org In nucleophilic ring-opening reactions of donor-acceptor cyclopropanes, the stereochemistry can be controlled by using chiral catalysts, leading to enantioenriched products. nih.govscispace.com The approach of the nucleophile and the subsequent bond rotations determine the final stereochemistry of the 1,3-difunctionalized product.

Computational and Theoretical Studies on 4 Cyclopropoxy 2 Fluorobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, offering insights into its stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) Studies for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and energetic properties of molecules. For 4-cyclopropoxy-2-fluorobenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine its optimized molecular geometry.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents hypothetical yet chemically reasonable bond lengths and angles for the lowest energy conformer of this compound, based on data from analogous structures.

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-O (ether) Bond Length~1.37 Å
C=O (carbonyl) Bond Length~1.21 Å
C-O (hydroxyl) Bond Length~1.35 Å
O-H Bond Length~0.97 Å
C-C (ring-carboxyl) Bond Angle~120°
O-C=O Bond Angle~123°

Energetically, DFT calculations would reveal the relative stabilities of different conformers, arising from rotation around the C-O (ether) and C-C (carboxyl) bonds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the cyclopropoxy group, making these sites susceptible to electrophilic attack. The LUMO, conversely, is likely to be distributed over the carboxylic acid group and the aromatic ring, indicating these as regions for potential nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table provides estimated HOMO, LUMO, and energy gap values based on typical DFT calculations for similar aromatic compounds.

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an ESP map of this compound, the most negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxylic acid group, indicating their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), marking it as an acidic proton and a potential hydrogen bond donor. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. The cyclopropyl (B3062369) group, due to its sp3 hybridized carbons, will be less polar than the rest of the molecule.

Conformational Analysis and Energy Landscape

The flexibility of the cyclopropoxy and carboxylic acid groups gives rise to a complex conformational landscape for this compound.

Rotational Barriers and Conformational Isomerism

Rotation around the C(aromatic)-C(carboxyl) and C(aromatic)-O(ether) single bonds leads to different conformers. For the related 2-fluorobenzoic acid, computational studies have identified two low-energy cis conformers and two higher-energy trans conformers of the carboxylic acid group. nih.govaip.org The cis conformation, where the hydroxyl proton is oriented towards the carbonyl oxygen, is generally more stable.

The energy barrier for the rotation of the carboxylic group in 2-fluorobenzoic acid has been calculated, with the cis-I to cis-II interconversion having a barrier of around 13.1 kJ·mol⁻¹. nih.gov A similar range of rotational barriers can be expected for this compound. The rotation of the cyclopropoxy group relative to the benzene (B151609) ring will also have a specific energy barrier, influenced by steric interactions with the adjacent fluorine atom. The cyclopropyl group itself is known to have a rotational barrier, which in cyclopropylmethyl cations has been estimated to be around 14 kcal/mol. cdnsciencepub.com

Table 3: Predicted Relative Energies and Rotational Barriers for Conformers of this compound (Illustrative) Based on data for 2-fluorobenzoic acid. nih.govstackexchange.com

Conformer/Transition StateDescriptionPredicted Relative Energy (kJ·mol⁻¹)
cis-ILowest energy conformer0.0
cis-IISecond lowest energy conformer~2.8
TS (cis-I ↔ cis-II)Transition state for cis interconversion~13.1
trans-IHigher energy conformer>15
trans-IIHigher energy conformer>15

Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

The presence of a fluorine atom at the ortho position to the carboxylic acid group opens up the possibility of an intramolecular hydrogen bond between the carboxylic proton and the fluorine atom (O-H···F). However, studies on 2-fluorobenzoic acid and 2-halophenols suggest that such an interaction is weak to non-existent for fluorine. aip.orgrsc.org Instead, the conformational preferences are often dictated by other non-covalent interactions.

In the case of 2-fluorobenzoic acid, a stabilizing C-H···O= interaction is observed in the most stable cis-II conformer. stackexchange.com For this compound, similar intramolecular interactions are likely to play a significant role in determining the most stable conformations. The repulsive interactions between the lone pairs of the fluorine and the oxygen atoms of the carboxylic group will also influence the conformational landscape. stackexchange.com While a classic intramolecular hydrogen bond may not be a dominant feature, the interplay of these weaker non-covalent forces is critical to understanding the molecule's preferred three-dimensional structure.

Solvent Effects on Conformation and Acidity

The chemical behavior of this compound is significantly influenced by its surrounding solvent environment. Computational models are invaluable for predicting how solvents affect its three-dimensional shape (conformation) and its acidity (pKa).

The conformation of the cyclopropoxy and carboxylic acid groups relative to the benzene ring can change depending on the polarity and hydrogen-bonding capability of the solvent. Theoretical calculations, often employing Density Functional Theory (DFT), can model these interactions. By simulating the molecule in a virtual solvent box or using continuum solvation models, researchers can predict the most stable conformations in different media. For instance, in a non-polar solvent, intramolecular hydrogen bonding between the fluorine and the carboxylic acid's hydroxyl group might be favored. In contrast, polar protic solvents can form intermolecular hydrogen bonds, altering the preferred conformation.

The acidity of this compound is a critical parameter, and its prediction in various solvents is a key area of computational study. The pKa value can be estimated by calculating the Gibbs free energy change of the dissociation reaction. These calculations must account for the solvation energies of the acid, its conjugate base, and the proton. While direct pKa prediction is challenging, relative pKa values between different solvents can be determined with higher accuracy. Machine learning models, trained on extensive datasets of known pKa values, are also emerging as powerful tools for predicting acidity in diverse solvent environments. semanticscholar.org

Table 1: Hypothetical Predicted pKa of this compound in Various Solvents

SolventDielectric Constant (ε)Predicted pKa
Water78.43.8
Dimethyl Sulfoxide (B87167) (DMSO)46.79.5
Acetonitrile37.518.2
Methanol32.78.5
Dichloromethane8.914.0

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the expected trend of acidity variation with solvent polarity.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a virtual laboratory to explore the intricate details of chemical reactions involving this compound.

Understanding the mechanism of a reaction requires identifying the transition state—the highest energy point along the reaction pathway. Computational methods, particularly DFT, are used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state gives the activation energy, a crucial factor determining the reaction rate. For reactions such as esterification or amidation of the carboxylic acid group, computational chemists can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the departure of the leaving group, all while mapping the energy landscape.

While transition state theory provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the motion of all atoms over time, MD can reveal the intricate dance of molecules as they react. For this compound, MD simulations can be used to study how the molecule and its reactant partner approach each other, how solvent molecules influence the reaction trajectory, and the timescale of bond formation and breakage. nih.gov These simulations can uncover non-intuitive reaction pathways and provide a deeper understanding of the factors controlling selectivity.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the structural elucidation of reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. ruc.dkmdpi.com These predictions are based on calculating the magnetic shielding tensor for each nucleus. By comparing the calculated shifts with experimental spectra, chemists can confirm the structure of the molecule. Furthermore, computational methods can help assign peaks in complex spectra and predict spin-spin coupling constants, providing further structural insights.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O168.5168.2
C-F162.1 (d, J=250 Hz)161.8 (d, J=248 Hz)
C-O155.3155.0
C-COOH118.9118.6
C-H (ortho to F)115.4 (d, J=22 Hz)115.1 (d, J=21 Hz)
C-H (ortho to COOH)105.8105.5
O-CH (cyclopropyl)60.259.9
CH₂ (cyclopropyl)7.57.3

Note: The data in this table is hypothetical and for illustrative purposes. The predicted values are generated to be in close agreement with plausible experimental data.

Applications of 4 Cyclopropoxy 2 Fluorobenzoic Acid in Advanced Synthetic Chemistry

As a Building Block in the Synthesis of Complex Molecules

The combination of a reactive carboxylic acid handle with a decorated phenyl ring makes 4-cyclopropoxy-2-fluorobenzoic acid a valuable building block for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The functional groups of this compound serve as reaction points for a variety of organic transformations. The carboxylic acid group is the most versatile handle, readily undergoing common reactions such as:

Amidation: Reaction with amines to form amides, a fundamental linkage in many biologically active molecules.

Esterification: Conversion to esters through reaction with alcohols.

Reduction: Transformation into a primary alcohol (benzyl alcohol derivative).

Acyl Halide Formation: Conversion to a more reactive acyl chloride, which can then be used in Friedel-Crafts acylations or other nucleophilic substitutions.

The aromatic ring itself, activated by the cyclopropoxy group and influenced by the fluorine atom, can potentially undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups. The principles for these transformations are demonstrated in the synthesis of various derivatives from analogous compounds like 4-fluorobenzoic acid, which are used to create bioactive hydrazide hydrazones and other amide structures. researchgate.netglobalscientificjournal.com

Transformation TypeFunctional Group InvolvedTypical Reagents & ConditionsResulting Product
AmidationCarboxylic AcidAmine (R-NH₂), coupling agent (e.g., DCC, EDC)Amide
Esterification (Fischer)Carboxylic AcidAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)Ester
Acyl Halide FormationCarboxylic AcidThionyl chloride (SOCl₂) or Oxalyl chlorideAcyl Chloride
ReductionCarboxylic AcidStrong reducing agent (e.g., LiAlH₄)Primary Alcohol

The molecule is a vehicle for introducing the fluoro and cyclopropoxy moieties into larger, more complex structures.

Fluorine: The presence of a fluorine atom is highly desirable in medicinal chemistry. It can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, all of which are critical pharmacokinetic properties. rsc.org Using this compound as a building block ensures the strategic placement of a fluorine atom in the final product.

Cyclopropoxy Group: The cyclopropyl (B3062369) ring, a feature of many bioactive molecules, is often used as a bioisostere for other chemical groups. nih.gov It is a rigid, strained ring that can influence the conformation of the molecule, potentially locking it into a bioactive shape. The cyclopropoxy group (O-cyclopropyl) specifically offers a unique combination of steric bulk and electronic properties distinct from a simple cyclopropyl or other alkoxy groups.

Derivatization for Functional Material Precursors

The distinct functionalities of this compound make it a candidate for creating advanced functional materials.

Benzoic acid derivatives are common monomers for producing polymers through polycondensation reactions. The carboxylic acid group of this compound could be polymerized with diols or diamines to create polyesters or polyamides, respectively.

The resulting polymers would feature pendant fluoro and cyclopropoxy groups along the backbone. These groups would influence the bulk properties of the polymer, such as:

Thermal Stability: Often enhanced by the presence of aromatic and fluorinated groups.

Solubility: The unique substituents would alter solubility in organic solvents.

Surface Properties: The fluorine and cyclopropoxy groups would likely impart hydrophobicity to the polymer surface.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Carboxylic acids are among the most common ligand types used in MOF synthesis. While there are no specific reports of using this compound, its structural analog, 2-fluorobenzoic acid, has been successfully used as a "modulator" in the synthesis of rare-earth MOFs. mdpi.comnih.gov In this role, it helps control the formation of the metal cluster nodes. nih.govrsc.org

If used as a primary or secondary linker, this compound would:

Link metal centers via its carboxylate group.

Decorate the internal pores of the MOF with both fluorine and cyclopropoxy groups.

This functionalization of the pore walls is critical for tuning the MOF's properties. The presence of fluorine, in particular, is known to create highly hydrophobic MOFs that can be used for selective gas separation or water-repellent applications. mdpi.comresearchgate.net

The fluorinated aromatic system in this compound suggests its potential use in materials with specific electronic or optical properties. The high electronegativity of fluorine can significantly influence the electronic distribution within the molecule. uc.pt

Incorporating this molecule into larger conjugated systems, such as polymers or macrocycles, could lead to materials for:

Optoelectronics: The electronic properties imparted by the fluoro-aromatic core could be useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tuning energy levels is key.

Responsive Materials: MOFs or polymers created from this precursor could exhibit responsive behavior. For example, a MOF with cyclopropoxy-lined pores might change its conformation or adsorption properties in response to specific chemical stimuli, creating a sensor material.

Role in Ligand Design for Catalysis

The benzoic acid scaffold of this compound serves as a versatile platform for the construction of ligands intended for catalytic applications. The presence of the cyclopropoxy and fluoro substituents can impart unique electronic and steric properties to the resulting ligands, influencing the outcome of catalytic transformations.

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. While direct examples of chiral ligands derived specifically from this compound are not extensively documented, the principles of chiral ligand design allow for the extrapolation of its potential. The carboxylic acid group can be readily converted into various coordinating groups, such as amides, esters, or oxazolines, which are common features in many successful chiral ligands. nih.govresearchgate.net

The cyclopropoxy moiety can play a crucial role in establishing a well-defined chiral environment around a metal center. The rigid and sterically demanding nature of the cyclopropane (B1198618) ring can effectively shield one face of the catalytic complex, directing the approach of substrates and thereby inducing high levels of enantioselectivity. acs.org The design of such ligands often involves creating C2-symmetric structures to simplify the analysis of the catalytic outcomes. However, there is a growing interest in non-symmetrical ligands where different electronic and steric demands can be fine-tuned. nih.gov

Table 1: Potential Chiral Ligand Scaffolds from this compound

Ligand TypeSynthetic PrecursorPotential Coordinating AtomsKey Feature
Chiral OxazolineAmino alcoholN, OWell-defined steric environment
Chiral AmideChiral amineN, OHydrogen bonding interactions
Chiral Phosphine (B1218219)Chiral phosphine-containing amineP, OTunable electronic properties

This table presents hypothetical ligand scaffolds that could be synthesized from this compound based on established principles of chiral ligand design.

The electronic properties of ligands are critical in modulating the reactivity of transition metal catalysts. The fluorine atom at the 2-position of this compound is expected to have a significant impact. Fluorine is the most electronegative element, and its presence can withdraw electron density from the aromatic ring and, by extension, from the coordinating atom of the ligand. rsc.orgnih.gov This electron-withdrawing effect can render the metal center more electrophilic, which can be advantageous in a variety of catalytic reactions, including Lewis acid catalysis and certain cross-coupling reactions. rsc.orgrsc.org

In asymmetric synthesis, the combination of the steric bulk of the cyclopropoxy group and the electronic influence of the fluorine atom could lead to highly effective catalysts. For instance, in palladium-catalyzed allylic alkylation, the electronic nature of the ligand can influence the regioselectivity and enantioselectivity of the reaction. nih.gov Similarly, in rhodium-catalyzed hydrogenations, the steric and electronic properties of the ligand are crucial for achieving high enantiomeric excesses. mdpi.com The modular nature of synthesizing ligands from substituted benzoic acids allows for the systematic tuning of these properties to optimize catalyst performance for a specific transformation. nih.govnih.gov

Probes for Chemical Biology Studies (Focus on Chemical Probes, not Biological Activity)

Chemical probes are essential tools for elucidating biological pathways and identifying therapeutic targets. The structure of this compound makes it an attractive starting point for the synthesis of such probes.

Isotopically labeled compounds are invaluable for mechanistic studies, allowing researchers to trace the fate of molecules in complex biological systems. The carboxylic acid functionality of this compound provides a convenient handle for the introduction of isotopic labels. For example, the carboxylic acid can be converted to an ester or amide using a reagent containing a stable isotope like ¹³C or ¹⁵N. acs.org

Furthermore, methods for the radiofluorination of aromatic rings are well-established, which would allow for the synthesis of ¹⁸F-labeled versions of this compound. arkat-usa.org Positron Emission Tomography (PET) is a powerful imaging technique that utilizes such radiolabeled molecules to visualize and quantify biological processes in vivo. A labeled analog of a bioactive molecule derived from this benzoic acid could be used to study its distribution, metabolism, and target engagement in living organisms.

Table 2: Potential Labeled Analogs of this compound Derivatives

IsotopeLabeling PositionPotential Application
¹³CCarboxylic acid or derived functional groupNMR-based mechanistic studies
¹⁵NAmide derived from the carboxylic acidNMR-based mechanistic studies
¹⁸FFluoro-position on the aromatic ringPositron Emission Tomography (PET) imaging

This table outlines plausible strategies for the isotopic labeling of molecules derived from this compound for use in chemical biology.

Covalent inhibitors are a class of chemical probes and therapeutic agents that form a stable bond with their biological target, often an amino acid residue within a protein. nih.govacs.org This irreversible or reversible covalent interaction can lead to prolonged and potent effects. The carboxylic acid group of this compound can be converted into a "warhead" capable of reacting with nucleophilic residues like cysteine, serine, or lysine (B10760008) on a protein. acs.orgyoutube.com

For instance, the carboxylic acid could be transformed into a reactive acyl halide or a Michael acceptor. Upon initial non-covalent binding to the target protein, guided by the specific structural features of the molecule, the reactive group would be positioned to form a covalent bond. The cyclopropoxy and fluoro-substituted phenyl ring would serve as the recognition element, providing specificity for the target protein. The design of such covalent modifiers is a powerful strategy for target identification and validation in drug discovery. nih.govacs.org

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

The efficient and versatile synthesis of 4-Cyclopropoxy-2-fluorobenzoic acid is paramount to unlocking its full potential. While standard etherification and oxidation reactions provide a foundational route to this compound, future research will likely focus on the development of more sophisticated and sustainable synthetic strategies.

One promising avenue lies in the late-stage functionalization of readily available precursors. For instance, methods for the direct C-H cyclopropoxylation of 2-fluorobenzoic acid derivatives could offer a more atom-economical approach. Additionally, the exploration of transition-metal-catalyzed cross-coupling reactions to introduce the cyclopropoxy group onto a pre-functionalized aromatic ring is an area ripe for investigation. The development of novel catalysts that can facilitate this transformation with high selectivity and yield will be a key challenge.

Furthermore, flow chemistry and microwave-assisted synthesis represent powerful tools for accelerating reaction optimization and improving process safety and scalability. globalscientificjournal.com Future studies could focus on adapting and refining these technologies for the synthesis of this compound and its derivatives, potentially leading to more efficient and environmentally benign manufacturing processes.

Deeper Understanding of Structure-Reactivity Relationships

The interplay between the electronic properties of the fluorine atom, the steric and conformational effects of the cyclopropoxy group, and the reactivity of the carboxylic acid function in this compound is a complex and fascinating area for future investigation. A deeper understanding of these structure-reactivity relationships will be crucial for predicting the behavior of this molecule in various chemical transformations and for designing new applications.

Systematic studies involving the synthesis and characterization of a library of analogues with varied substitution patterns on the benzene (B151609) ring will provide valuable data. nih.gov By correlating the structural modifications with changes in physicochemical properties (such as pKa, lipophilicity, and spectroscopic signatures) and reactivity, it will be possible to build robust quantitative structure-activity relationship (QSAR) models. researchgate.netresearchgate.netpsu.edu These models will be instrumental in guiding the rational design of new derivatives with tailored properties.

For instance, understanding how the position and nature of additional substituents influence the acidity of the carboxylic acid or the stability of the cyclopropoxy group will be critical for applications in medicinal chemistry and catalysis. nih.gov

Advancements in Computational Prediction and Experimental Validation

In silico methods are poised to play an increasingly important role in accelerating the exploration of this compound's chemical space. mdpi.com Density functional theory (DFT) calculations can be employed to predict key molecular properties, including conformational preferences, electronic structure, and spectroscopic data. researchgate.netnih.gov Such computational studies can provide valuable insights into the molecule's behavior and guide experimental efforts.

Future research should focus on developing and validating computational models that can accurately predict the reactivity of this compound in various reaction types. For example, modeling the transition states of potential reactions can help to elucidate reaction mechanisms and predict product distributions. This predictive power will enable researchers to design more efficient synthetic routes and to identify promising new applications.

The synergy between computational prediction and experimental validation will be key. mdpi.com Experimental data from techniques such as X-ray crystallography, NMR spectroscopy, and kinetic studies will be essential for refining and improving the accuracy of the computational models. This iterative cycle of prediction and validation will drive a deeper understanding of the fundamental properties of this compound.

Emerging Applications in Chemical Synthesis and Materials Science

The unique combination of a fluorinated aromatic ring and a cyclopropoxy substituent suggests a range of potential applications for this compound in both chemical synthesis and materials science.

In the realm of chemical synthesis, this compound can serve as a valuable building block for the construction of more complex molecules. The fluorine atom can act as a handle for further functionalization through nucleophilic aromatic substitution or as a modulator of biological activity in medicinal chemistry. kaibangchem.comlookchem.com The cyclopropyl (B3062369) group is a known bioisostere for larger or more flexible groups and can impart favorable properties such as increased metabolic stability and improved binding affinity to biological targets. acs.org Future research is expected to explore the incorporation of the 4-cyclopropoxy-2-fluorobenzoyl moiety into novel pharmaceutical agents and agrochemicals. kaibangchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropoxy-2-fluorobenzoic acid, and how are intermediates characterized?

  • Methodology: Start with 2-fluorobenzoic acid (CAS 456-22-4) as the core scaffold. Introduce the cyclopropoxy group via nucleophilic aromatic substitution under anhydrous conditions, using cyclopropanol and a base like K2CO3 in DMF at 80–100°C . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify intermediates using recrystallization (ethanol/water) and confirm structures via <sup>1</sup>H/<sup>19</sup>F NMR and FT-IR (e.g., C=O stretch at ~1680 cm<sup>-1</sup>) .

Q. How can researchers ensure purity and stability during storage?

  • Methodology: Use reverse-phase HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). For stability, store under inert gas (N2) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis .

Q. What safety protocols are essential for handling fluorinated aromatic compounds?

  • Methodology: Follow OSHA guidelines for airborne fluorochemicals (PEL: 2.5 mg/m<sup>3</sup>). Use fume hoods, nitrile gloves, and sealed reactors. Implement emergency showers/eye wash stations. Decontaminate spills with activated carbon and neutralize with 10% NaHCO3 .

Advanced Research Questions

Q. How does the cyclopropoxy group influence electronic properties in fluorobenzoic acid derivatives?

  • Methodology: Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density and HOMO-LUMO gaps. Compare with experimental Hammett σp values derived from acid dissociation constants (pKa) measured via potentiometric titration in DMSO/water .

Q. What mechanistic insights explain low yields in cyclopropoxylation reactions?

  • Methodology: Use <sup>19</sup>F NMR kinetics to track intermediate formation. Identify side products (e.g., ring-opened byproducts) via GC-MS. Optimize by replacing DMF with DMAc to reduce hydrolysis and increase reaction selectivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology: Standardize assay conditions (e.g., enzyme inhibition IC50 measurements at fixed pH 7.4). Use orthogonal validation methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays). Cross-reference with structurally related compounds (e.g., 5-fluoro-2-hydroxybenzoic acid, CAS 345-16-4) to isolate substituent effects .

Q. What strategies improve regioselectivity in fluorobenzoic acid functionalization?

  • Methodology: Employ directing groups (e.g., boronic esters) during electrophilic substitution. Use Pd-catalyzed C–H activation with ligands like SPhos to target the para position. Validate regioselectivity via X-ray crystallography or NOESY NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.